1,4-Diazepan-6-amine
Overview
Description
1,4-Diazepan-6-amine is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at positions 1 and 4, and an amine group at position 6
Scientific Research Applications
1,4-Diazepan-6-amine has a wide range of applications in scientific research:
Mechanism of Action
- DAZA can be alkylated with three 2-hydroxybenzyl pendant arms, resulting in hexadentate chelators suitable for coordinating radiometals like ^ 68Ga.
Target of Action
Mode of Action
Safety and Hazards
Future Directions
With radiolabeled tri-alkoxysalicyl-1,4-diazepan-6-amine (TAoS-DAZA) tracers, imaging of liver perfusion and hepatobiliary function is possible in a single examination . This could be a supplemental method for liver tumor characterization in difficult cases . Furthermore, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
Biochemical Analysis
Biochemical Properties
1,4-Diazepan-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can be alkylated with 2-hydroxybenzyl pendant arms, forming hexadentate chelators suitable for coordination of radiometals like gallium-68 . These interactions are crucial for its application in radiopharmaceuticals and imaging agents.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been used in positron emission tomography (PET) imaging, showing high uptake in the liver and subsequent biliary excretion . This indicates its potential impact on liver cells and related metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can undergo reductive amination, forming stable complexes with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that its derivatives remain stable in phosphate-buffered saline (PBS) and human serum for several hours . Long-term effects on cellular function have been observed, particularly in in vitro and in vivo studies involving radiopharmaceutical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its derivatives used in PET imaging have shown high uptake in the liver at specific dosages . Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in forming hexadentate chelators with radiometals highlights its involvement in metal ion metabolism . These interactions are essential for its application in radiopharmaceuticals and diagnostic imaging.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its derivatives have shown high liver uptake and biliary excretion in PET imaging studies . These findings suggest that it is efficiently transported to and accumulated in liver cells, making it a potential candidate for liver-targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazepan-6-amine can be synthesized through several methods. One common approach involves the reductive amination of ethane-1,2-diamine with 2,3-dibromo-1-propanol, followed by a series of steps to form the desired diazepane ring . Another method includes the condensation of aldehydes with this compound to form 1,5-diazabicyclo[3.2.1]octanes, which are then subjected to reductive cleavage using sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The one-pot synthesis method, which combines carbonyl amine condensation and reductive amination, is particularly efficient for large-scale production .
Chemical Reactions Analysis
1,4-Diazepan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The amine group at position 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reductive amination.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products:
Reductive Amination: Produces N-substituted 1,4-diazepan-6-amines.
Substitution: Leads to various substituted diazepane derivatives.
Comparison with Similar Compounds
1,4-Diazepan-6-amine can be compared with other similar compounds such as:
1,4-Diazepane: Lacks the amine group at position 6, making it less reactive in certain chemical reactions.
1,3,6-Trisubstituted 1,4-diazepan-7-ones: These compounds have additional substituents and a ketone group, which can alter their chemical properties and applications.
Uniqueness: this compound’s unique structure, featuring both a diazepane ring and an amine group, provides it with distinct reactivity and versatility in various chemical and biological applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1,4-diazepan-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVQBYYWQSUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653031 | |
Record name | 1,4-Diazepan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902798-16-7 | |
Record name | 1,4-Diazepan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diazepan-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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